molecular formula C8H4K2O12Sb2 B13386370 Antimony potassium

Antimony potassium

Cat. No.: B13386370
M. Wt: 613.83 g/mol
InChI Key: GUJUCWZGYWASLH-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony potassium tartrate can be synthesized by reacting tartaric acid with antimony trichloride. The molar ratio of tartaric acid to antimony trichloride is maintained at approximately 1:1. The reaction is carried out in deionized water at a temperature range of 90-120°C for 0.5-2 hours. The resulting solution is then cooled, concentrated, and the solid product is washed with an organic solvent to obtain pure this compound tartrate .

Industrial Production Methods: In industrial settings, the preparation of this compound tartrate involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced as a hydrate to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions: Antimony potassium tartrate undergoes various chemical reactions, including oxidation, reduction, and thermal decomposition.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of antimony potassium tartrate involves its interaction with biological molecules. In the treatment of parasitic diseases, the compound interferes with the parasite’s metabolism and disrupts its cellular functions. The exact molecular targets and pathways are not fully understood, but it is believed to involve the inhibition of key enzymes and the generation of reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: Antimony potassium tartrate is unique due to its historical significance as a medicinal compound and its diverse range of applications in different fields. Unlike other antimony compounds, it has been extensively studied for its emetic properties and its role in treating parasitic infections .

Properties

IUPAC Name

dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJUCWZGYWASLH-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4K2O12Sb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858781
Record name Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]-, antimony complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11071-15-1
Record name Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]-, antimony complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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